TRISTEARYL ORTHOFORMATE
Overview
Description
1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is a synthetic compound that belongs to the class of trialkoxysilanes. It is a colorless, odorless, and viscous liquid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane involves the reaction of octadecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Methylidynetris(oxy))trisoctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
1,1’,1’'-(Methylidynetris(oxy))trisoctadecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and versatility
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Methylidynetris(oxy))trisoctadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Methylidynetris(oxy))tris(tridecane): Similar structure but with different alkyl chains.
Triethyl orthoformate: Shares the trialkoxysilane structure but with ethyl groups instead of octadecyl groups.
Uniqueness
1,1’,1’'-(Methylidynetris(oxy))trisoctadecane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
Triethyl orthoformate (TEOF), with the chemical formula , is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by various studies and findings.
TEOF can be synthesized through several methods, including microwave-assisted synthesis, which has shown to enhance yield significantly. For instance, using trimethyl orthoformate under optimized conditions can yield up to 92% efficiency when combined with suitable solvents like THF or toluene . The compound appears as a colorless liquid with a pungent odor and has a melting point of -53°C .
Anticancer Properties
Research indicates that TEOF and its derivatives exhibit notable anticancer activity. A study highlighted that compounds synthesized from TEOF inhibited the proliferation of various cancer cell lines, including:
- MCF-7 (human breast cancer)
- PC-3 (human prostate cancer)
- RAW 264.7 (murine macrophages)
The inhibitory concentration (IC50) values for these compounds ranged significantly, with some showing IC50 values as low as 2 μM against RAW 264.7 cells, indicating potent anti-proliferative effects . The most promising candidates demonstrated broader nonspecific activity compared to traditional agents like cisplatin, suggesting a potential for less toxicity while maintaining efficacy .
Anti-inflammatory Effects
TEOF has also been investigated for its anti-inflammatory properties. Compounds derived from TEOF have been shown to inhibit macrophage activation, which is crucial in inflammatory responses. This suggests that TEOF could play a role in developing treatments for conditions characterized by excessive inflammation .
Antibacterial Activity
In addition to its anticancer properties, TEOF exhibits antibacterial activity against gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). This antibacterial effect is attributed to its ability to introduce formyl groups into nucleophilic substrates, facilitating further reactions that enhance antibacterial activity .
In Vivo Studies on Osteoporosis
A significant study investigated the antiosteoporotic effects of TEOF-derived compounds in sheep models. The results indicated that certain compounds could effectively mitigate bone loss induced by osteoporosis, showcasing their potential in treating bone-related diseases . The study involved administering the compounds weekly and measuring bone mineral density through quantitative computed tomography (QCT), revealing structural improvements in treated animals compared to controls.
Table of Biological Activities
Activity | Cell Line/Model | IC50 Value | Notes |
---|---|---|---|
Anticancer | MCF-7 | ~13 μM | Strong inhibition compared to controls |
PC-3 | ~340 μM | Less toxic than cisplatin | |
Anti-inflammatory | RAW 264.7 | 2 μM | Significant inhibition of macrophage activation |
Antibacterial | MRSA | N/A | Effective against gram-positive bacteria |
Properties
IUPAC Name |
1-(dioctadecoxymethoxy)octadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H112O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55H,4-54H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIEXRJDXOMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H112O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170176 | |
Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-28-2 | |
Record name | 1-[Bis(octadecyloxy)methoxy]octadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17671-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70110 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-[methylidynetris(oxy)]trisoctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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